Cepharanthine

Catalog No.
S523198
CAS No.
481-49-2
M.F
C37H38N2O6
M. Wt
606.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cepharanthine

CAS Number

481-49-2

Product Name

Cepharanthine

IUPAC Name

(14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene

Molecular Formula

C37H38N2O6

Molecular Weight

606.7 g/mol

InChI

InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1

InChI Key

YVPXVXANRNDGTA-WDYNHAJCSA-N

SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3

solubility

Soluble in DMSO, not in water

Synonyms

Cepharanthine; 6',12'-Dimethoxy-2,2'-dimethyl-6,7-[methylenebis- (oxy)]oxyacanthan; Cepharanthin; O-Methylcepharanoline.

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3

The exact mass of the compound Cepharanthine is 606.27299 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758965. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Supplementary Records. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cepharanthine is a natural bisbenzylisoquinoline alkaloid predominantly extracted from the roots of the plant Stephania cepharantha Hayata. It has been utilized in clinical settings for over 70 years, primarily in Japan, for its diverse medicinal properties. The compound exhibits a unique elliptical macrocyclic structure characterized by two head-to-head connected coclaurine units, which imparts specific chemical properties such as ether solubility and optical activity. Cepharanthine is typically presented as a white or yellow crystalline powder and is soluble in acidic aqueous solutions and various organic solvents like methanol and ethanol, but it is poorly soluble in water .

, particularly involving its interactions with biological systems. It can induce oxidative stress and apoptosis in cancer cells through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. Additionally, it has been shown to inhibit lipid peroxidation and nitric oxide production, both of which are critical in inflammatory responses . The compound's amphiphilic nature allows it to interact with cellular membranes, influencing membrane fluidity and potentially affecting cellular processes such as autophagy and apoptosis .

Cepharanthine exhibits a wide range of biological activities:

  • Antiviral Effects: It has demonstrated effectiveness against various viruses, including severe acute respiratory syndrome coronavirus type 2 (SARS-CoV-2) and herpes simplex virus type 1. Its antiviral mechanisms involve inhibiting viral entry and replication by stabilizing plasma membrane fluidity and modulating immune responses .
  • Antitumor Properties: Cepharanthine has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. It affects key proteins involved in apoptosis, such as Bcl-2 and caspases .
  • Anti-inflammatory Effects: The compound suppresses inflammatory mediators and cytokine production, thereby reducing inflammation in various models of disease .
  • Immunomodulatory Effects: Cepharanthine enhances immune responses, which can be beneficial in conditions like leukopenia or during viral infections .

Cepharanthine can be synthesized through various methods, primarily focusing on extraction from natural sources. The most common method involves isolating it from the tuberous roots of Stephania cepharantha. Other synthetic approaches may include chemical synthesis techniques that replicate its natural structure, although these methods are less commonly reported due to the complexity of the alkaloid's structure .

Cepharanthine has several clinical applications:

  • Treatment of Leukopenia: Historically used to treat radiation-induced leukopenia.
  • Alopecia Treatment: Employed for managing certain types of hair loss.
  • Antiviral Therapy: Investigated for its potential use against viral infections, including COVID-19.
  • Cancer Therapy: Explored as an adjunct treatment for various cancers due to its cytotoxic effects on cancer cells .

Research on cepharanthine's interactions with other drugs and biological systems suggests that it may enhance the efficacy of certain treatments while also potentially causing adverse effects when combined with other agents. For example, its immunomodulatory properties could synergize with antiviral medications but may also necessitate caution in immunocompromised patients . Further studies are needed to elucidate these interactions comprehensively.

Cepharanthine belongs to a broader class of bisbenzylisoquinoline alkaloids. Here are some similar compounds along with a comparison highlighting cepharanthine's uniqueness:

CompoundSourceKey ActivitiesUnique Features
TetandrineStephania tetrandraAntiviral, anti-inflammatoryStronger vasodilatory effects
BerbamineBerberis speciesAntimicrobial, anti-inflammatoryExhibits significant anti-cancer properties
DaphnolineDaphne speciesAntimicrobialLess studied for immunomodulatory effects
PalmatineZanthoxylum speciesAntimicrobialMore potent against certain bacterial strains

Cepharanthine is unique due to its extensive pharmacological profile that includes significant antiviral activity against SARS-CoV-2 and its role in modulating complex signaling pathways related to inflammation and cancer progression . This multifaceted activity positions cepharanthine as a promising candidate for further therapeutic development across various medical fields.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

8

Exact Mass

606.27298694 g/mol

Monoisotopic Mass

606.27298694 g/mol

Heavy Atom Count

45

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7592YJ0J6T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Irritant

Irritant

Other CAS

481-49-2

Wikipedia

Cepharanthine

Dates

Last modified: 08-15-2023
1: Fang ZH, Li YJ, Chen Z, Wang JJ, Zhu LH. Inhibition of signal transducer and activator of transcription 3 and cyclooxygenase-2 is involved in radiosensitization of cepharanthine in HeLa cells. Int J Gynecol Cancer. 2013 May;23(4):608-14. doi: 10.1097/IGC.0b013e31828a05fd. PubMed PMID: 23466568.
2: Harada T, Harada K, Ueyama Y. The enhancement of tumor radioresponse by combined treatment with cepharanthine is accompanied by the inhibition of DNA damage repair and the induction of apoptosis in oral squamous cell carcinoma. Int J Oncol. 2012 Aug;41(2):565-72. doi: 10.3892/ijo.2012.1501. Epub 2012 May 31. PubMed PMID: 22664937.
3: Tabata R, Tabata C, Tazoh A, Nagai T. Low dose cepharanthine ameliorates immune thrombocytopenic purpura associated with multiple myeloma. Int Immunopharmacol. 2012 Jul;13(3):242-4. doi: 10.1016/j.intimp.2012.04.015. Epub 2012 May 3. Review. PubMed PMID: 22561120.
4: Uthaisar K, Seubwai W, Srikoon P, Vaeteewoottacharn K, Sawanyawisuth K, Okada S, Wongkham S. Cepharanthine suppresses metastatic potential of human cholangiocarcinoma cell lines. Asian Pac J Cancer Prev. 2012;13 Suppl:149-54. PubMed PMID: 23480757.
5: Li H, Yan Z, Ning W, Xiao-Juan G, Cai-Hong Z, Jin-Hua J, Fang M, Qing-Duan W. Using rhodamine 123 accumulation in CD8 cells as a surrogate indicator to study the P-glycoprotein modulating effect of cepharanthine hydrochloride in vivo. J Biomed Biotechnol. 2011;2011:281651. doi: 10.1155/2011/281651. Epub 2011 Jun 30. PubMed PMID: 21765632; PubMed Central PMCID: PMC3134191.
6: Rogosnitzky M, Danks R. Therapeutic potential of the biscoclaurine alkaloid, cepharanthine, for a range of clinical conditions. Pharmacol Rep. 2011;63(2):337-47. Review. PubMed PMID: 21602589.
7: Seubwai W, Vaeteewoottacharn K, Hiyoshi M, Suzu S, Puapairoj A, Wongkham C, Okada S, Wongkham S. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF-kappaB. Cancer Sci. 2010 Jul;101(7):1590-5. doi: 10.1111/j.1349-7006.2010.01572.x. Epub 2010 Mar 24. PubMed PMID: 20412118.
8: Harada K, Ferdous T, Itashiki Y, Takii M, Mano T, Mori Y, Ueyama Y. Cepharanthine inhibits angiogenesis and tumorigenicity of human oral squamous cell carcinoma cells by suppressing expression of vascular endothelial growth factor and interleukin-8. Int J Oncol. 2009 Nov;35(5):1025-35. PubMed PMID: 19787256.
9: Takahashi-Makise N, Suzu S, Hiyoshi M, Ohsugi T, Katano H, Umezawa K, Okada S. Biscoclaurine alkaloid cepharanthine inhibits the growth of primary effusion lymphoma in vitro and in vivo and induces apoptosis via suppression of the NF-kappaB pathway. Int J Cancer. 2009 Sep 15;125(6):1464-72. doi: 10.1002/ijc.24521. PubMed PMID: 19521981.
10: Harada K, Ferdous T, Itashiki Y, Takii M, Mano T, Mori Y, Ueyama Y. Effects of cepharanthine alone and in combination with fluoropyrimidine anticancer agent, S-1, on tumor growth of human oral squamous cell carcinoma xenografts in nude mice. Anticancer Res. 2009 Apr;29(4):1263-70. PubMed PMID: 19414373.

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